Isocycloheximide

Neuroscience Memory Protein Synthesis Inhibition

Essential stereoisomer of cycloheximide with a distinct neurological profile; it fails to inhibit cerebral protein synthesis or induce amnesia, making it a critical control for isolating cycloheximide's specific amnesic effects in vivo. Also vital for fungal resistance pathway analysis and SAR studies on DNA synthesis inhibition. Procure to decouple protein synthesis from other pharmacological outcomes.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 6746-42-5
Cat. No. B1218742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocycloheximide
CAS6746-42-5
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9+,11+,12+/m0/s1
InChIKeyYPHMISFOHDHNIV-LUTQBAROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocycloheximide (CAS 6746-42-5): A Specialized Glutarimide Antibiotic with Distinct In Vivo Selectivity


Isocycloheximide is a glutarimide antibiotic and a stereoisomer of the widely used eukaryotic protein synthesis inhibitor cycloheximide [1]. Produced by strains of Streptomyces griseus, it belongs to a class of natural products known for their diverse biological activities, including antifungal and cytotoxic effects [2]. Unlike cycloheximide, which is renowned for its potent inhibition of translation elongation, isocycloheximide exhibits a unique biological profile, particularly in neurological contexts, making it a compound of interest for studies where dissociation of effects on protein synthesis from other cellular processes is required [3].

Why Isocycloheximide (CAS 6746-42-5) Cannot Be Substituted by Generic Cycloheximide for Specific Applications


The structural similarity between isocycloheximide and cycloheximide belies a critical divergence in their biological activity profiles. While cycloheximide is a potent and broad-acting inhibitor of eukaryotic translation elongation, isocycloheximide demonstrates a marked selectivity in vivo [1]. Specifically, isocycloheximide fails to inhibit cerebral protein synthesis and does not induce amnesia in animal models, in direct contrast to cycloheximide, despite producing identical effects on locomotor activity [2]. Furthermore, in fungal resistance studies, the conversion of cycloheximide to isocycloheximide is identified as a mechanism of acquired resistance, underscoring a key difference in their toxicological impact [3]. This functional divergence means that for research questions in neuroscience, memory formation, or studies requiring the decoupling of protein synthesis inhibition from other pharmacological effects, cycloheximide is not an acceptable substitute.

Quantitative Evidence Guide for Isocycloheximide (CAS 6746-42-5): A Comparative Analysis of Key Differentiators


Selective Dissociation of In Vivo Cerebral Protein Synthesis from Locomotor Activity

In a direct in vivo comparison, intracerebral injection of isocycloheximide in mice produces identical changes in activity level as cycloheximide, but it fails to inhibit cerebral protein synthesis or cause amnesia, effects which are characteristic of cycloheximide [1]. This demonstrates a functional dissociation of the drug's effects on activity from its effects on protein synthesis and memory.

Neuroscience Memory Protein Synthesis Inhibition

Differential DNA Synthesis Inhibition Compared to Other Glutarimide Antibiotics

In studies on DNA synthesis in Achlya bisexualis, isocycloheximide, along with cycloheximide and blasticidin-S, inhibited DNA synthesis 'rapidly and completely'. In contrast, anhydrocycloheximide was observed to be 'less effective' [1]. This indicates that isocycloheximide shares a similar inhibitory profile on DNA synthesis with cycloheximide, distinguishing it from other closely related analogs.

DNA Synthesis Antibiotics Mechanism of Action

Increased Relative Stability Compared to Cycloheximide and Neocycloheximide

A molecular mechanics (MM) study of hydrocarbon models for isocycloheximide, cycloheximide, and neocycloheximide indicated a decrease in stability on going from isocycloheximide to cycloheximide to neocycloheximide, which aligns with reported experimental results [1]. This computational evidence suggests isocycloheximide is the most stable among these three closely related stereoisomers.

Stability Molecular Mechanics Structure-Activity Relationship

Optimal Research and Application Scenarios for Isocycloheximide (CAS 6746-42-5)


Neuroscience Research: Isolating Behavioral from Molecular Effects

Isocycloheximide is uniquely suited for in vivo neuroscience studies aimed at dissociating the effects of a compound on locomotor activity from its effects on cerebral protein synthesis and memory formation. As demonstrated by Segal et al., isocycloheximide alters activity similarly to cycloheximide but does not impair memory or inhibit brain protein synthesis [1]. This allows researchers to use isocycloheximide as a control to isolate the specific amnesic and protein synthesis-inhibiting actions of cycloheximide.

DNA Synthesis Research: Studying Non-Protein Synthesis Pathways

In studies focused on the direct effects of glutarimide antibiotics on DNA synthesis, isocycloheximide serves as a key compound due to its ability to inhibit DNA synthesis rapidly and completely, similar to cycloheximide [1]. Its use, alongside less effective analogs like anhydrocycloheximide, helps delineate the structural features necessary for this specific biological activity, which is independent of its effects on protein synthesis.

Comparative Pharmacology & Structure-Activity Relationship (SAR) Studies

As a well-characterized stereoisomer of cycloheximide with a distinct biological profile, isocycloheximide is an essential reference compound for SAR studies within the glutarimide antibiotic class [1]. Its higher relative stability compared to other analogs like neocycloheximide, as suggested by computational studies, makes it a more practical candidate for procurement and use in long-term research projects [2].

Fungal Resistance Mechanism Studies

Isocycloheximide is critical for studying acquired resistance to cycloheximide in fungi. Research has shown that resistant strains of *Sclerotium rolfsii* can convert the more toxic cycloheximide into the less toxic isocycloheximide as a detoxification mechanism [1]. This makes isocycloheximide a key standard for analytical methods (e.g., TLC) used to identify and quantify this metabolic conversion in culture filtrates.

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